tert-Butyl 2-(azetidin-1-yl)acetate
Overview
Description
“tert-Butyl 2-(azetidin-1-yl)acetate” is a chemical compound with the molecular formula C9H17NO2 . Its molecular weight is 171.24 , and it has the InChI Code 1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(azetidin-1-yl)acetate” consists of a tert-butyl group (C4H9) attached to an acetate group (CH2COO) which is further connected to an azetidine ring (C3H5N) .Physical And Chemical Properties Analysis
“tert-Butyl 2-(azetidin-1-yl)acetate” has a predicted density of 1.012±0.06 g/cm3 and a predicted boiling point of 209.8±23.0 °C .Scientific Research Applications
Enzyme Inhibitor Research
The azetidine ring in the compound can act as a mimic of the four-membered ring in penicillin, making it useful in the study of enzyme inhibitors that target penicillin-binding proteins.
Each of these applications leverages the unique chemical structure of tert-Butyl 2-(azetidin-1-yl)acetate, particularly the azetidine ring and the tert-butyl ester group, to perform specific functions in scientific research and development. The compound’s versatility and reactivity make it a valuable asset in various fields of chemistry and biotechnology .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(azetidin-1-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZIPAAULWNUFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azetidin-1-yl)acetate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.